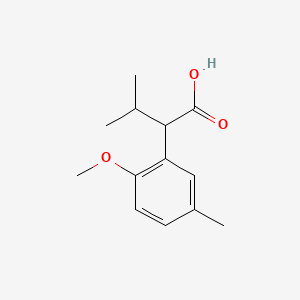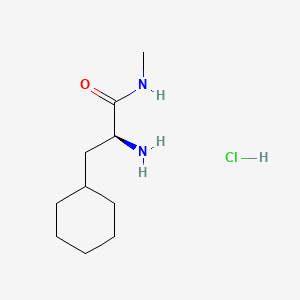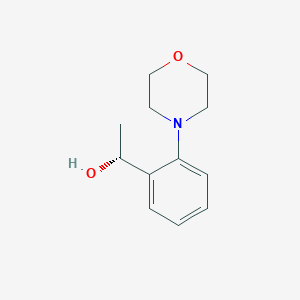
(R)-1-(2-Morpholinophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Morpholinophenyl)ethan-1-ol is a chiral compound that features a morpholine ring attached to a phenyl group, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetophenone and morpholine.
Reaction Conditions: The reaction between 2-bromoacetophenone and morpholine is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetonitrile.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Morpholinophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Morpholinophenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its chiral nature and structural similarity to biologically active molecules.
Medicine
In medicine, ®-1-(2-Morpholinophenyl)ethan-1-ol could be investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Morpholinophenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(2-Morpholinophenyl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.
2-(Morpholin-4-yl)phenol: A compound with a similar morpholine and phenyl structure but different functional groups.
Uniqueness
®-1-(2-Morpholinophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a morpholine ring and a phenyl group. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R)-1-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-2-3-5-12(11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 |
InChI Key |
SDTPQTOPCFRGRI-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N2CCOCC2)O |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
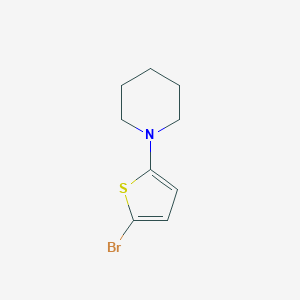
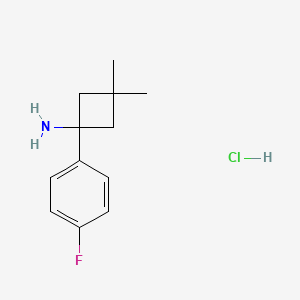
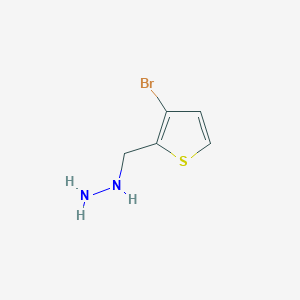

aminehydrochloride](/img/structure/B13596789.png)
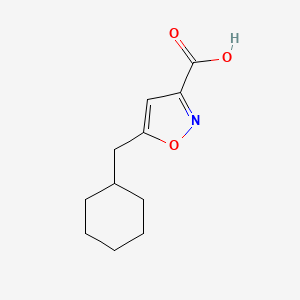



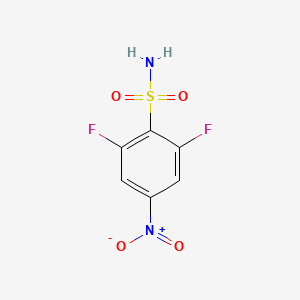
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)
